molecular formula C44H54N2O8Si2 B12060786 7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Cat. No.: B12060786
M. Wt: 795.1 g/mol
InChI Key: MQIYPIYWJFMSSJ-UHFFFAOYSA-N
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Description

7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[146222,503,1204,9013,23020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic compound characterized by its intricate structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone involves multiple steps, starting from commercially available precursors. The key steps include the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride, followed by the formation of the heptacyclic core through a series of cyclization reactions. The reaction conditions typically involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like imidazole .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes scaling up the reaction conditions and employing continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include imidazole, dimethylformamide (DMF), and various silylating agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone involves its interaction with specific molecular targets and pathways. The compound’s silyl ether groups play a crucial role in its reactivity, allowing it to participate in various chemical transformations. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[146222,503,1204,9013,23020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone stands out due to its complex heptacyclic structure and multiple functional groups, which provide unique reactivity and versatility in various chemical reactions

Properties

Molecular Formula

C44H54N2O8Si2

Molecular Weight

795.1 g/mol

IUPAC Name

7,18-bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

InChI

InChI=1S/C44H54N2O8Si2/c1-43(2,3)55(7,8)53-25-23-51-21-19-45-39(47)31-15-11-27-29-13-17-33-38-34(18-14-30(36(29)38)28-12-16-32(40(45)48)37(31)35(27)28)42(50)46(41(33)49)20-22-52-24-26-54-56(9,10)44(4,5)6/h11-18H,19-26H2,1-10H3

InChI Key

MQIYPIYWJFMSSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCOCCO[Si](C)(C)C(C)(C)C)C1=O

Origin of Product

United States

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